REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]2[N:8](S(C3C=CC(C)=CC=3)(=O)=O)[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1 |f:1.2|
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Name
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6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C(=N1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 8 hours
|
Duration
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8 h
|
Type
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TEMPERATURE
|
Details
|
by heating
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was subjected to silica gel column chromatography (eluted with hexane/ethyl acetate (80:20→60:40))
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C(=N1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.071 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |